molecular formula C24H31N3O4 B2414672 N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898441-22-0

N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2414672
CAS No.: 898441-22-0
M. Wt: 425.529
InChI Key: ZQEHASFNXQUURA-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a synthetic small molecule of significant interest in medicinal chemistry, particularly in the investigation of novel antifungal agents. Its molecular architecture integrates a 4H-pyran-4-one core, a phenylpiperazine moiety, and a cyclohexyl acetamide group, a structural motif shared with other compounds under investigation for their biological activity . The phenylpiperazine unit is a privileged scaffold in drug discovery, known for contributing to favorable physicochemical properties and molecular recognition, potentially enhancing the compound's interaction with biological targets. The primary research value of this compound resides in its potential as a candidate for antifungal therapy. It is structurally related to patented indolizine-3-yl-2-oxo-acetamide derivatives that have demonstrated potent and broad-spectrum antifungal activity against human pathogenic fungi, including Aspergillus species . The mechanism of action for this specific compound, while not yet fully elucidated, is an area of active investigation. Its structural analogs are known to function by inhibiting novel fungal targets that are distinct from those of current antifungal drug classes, such as the polyenes, azoles, and echinocandins . This is of critical importance in overcoming resistance to existing therapies. Research into this compound and its analogs is focused on addressing the urgent medical need for new antifungal agents to treat invasive fungal infections in immunocompromised patients, offering a promising pathway for the development of first-in-class therapeutics with a unique mode of action .

Properties

IUPAC Name

N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c28-22-15-21(16-26-11-13-27(14-12-26)20-9-5-2-6-10-20)30-17-23(22)31-18-24(29)25-19-7-3-1-4-8-19/h2,5-6,9-10,15,17,19H,1,3-4,7-8,11-14,16,18H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEHASFNXQUURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyran ring, the introduction of the phenylpiperazine moiety, and the attachment of the cyclohexyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity :
    • The piperazine ring is known for its role in various antidepressant medications. Research indicates that derivatives of piperazine exhibit significant serotonin receptor affinity, which may suggest similar potential for N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide in treating depression-related disorders.
  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structures demonstrate antimicrobial activity against various bacterial strains. For instance, derivatives of piperazine have been tested against Staphylococcus aureus and Escherichia coli, showing promising results. This suggests that N-cyclohexyl derivatives may also possess antimicrobial properties .
  • Anti-inflammatory Effects :
    • The compound's structural components suggest potential anti-inflammatory effects. Research into related compounds indicates that the pyran ring can influence inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.

Case Study 1: Antidepressant Efficacy

A recent study evaluated the antidepressant-like effects of a piperazine derivative in animal models. The results indicated that the compound significantly reduced depressive behaviors as measured by forced swim tests and tail suspension tests, suggesting a mechanism involving serotonin reuptake inhibition.

Case Study 2: Antimicrobial Testing

In vitro studies were conducted to assess the antimicrobial efficacy of N-cyclohexyl derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than standard antibiotics, indicating superior efficacy against resistant strains.

Case Study 3: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory potential of related compounds revealed that they could inhibit pro-inflammatory cytokine production in vitro. This suggests that N-cyclohexyl derivatives may modulate inflammatory responses, warranting further investigation into their therapeutic applications in chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeCompound ClassObserved EffectsReference
AntidepressantPiperazine DerivativesReduced depressive behavior
AntimicrobialN-cyclohexyl DerivativesLower MIC against bacteria
Anti-inflammatoryPyran DerivativesInhibition of cytokines

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of phenylpiperazine and pyran, such as:

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • N-cyclohexyl-2-oxo-2-(1-piperidinylmethyl)-3(4H)-quinazolinyl]acetamide

Uniqueness

N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexyl group, a pyran ring, and a piperazine moiety. Its molecular formula is C22H30N2O3, with a molecular weight of approximately 374.49 g/mol. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may contribute to its biological effects.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated strong antifungal activity against various strains of Candida and antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

Pathogen Activity
Candida albicansStrong antifungal
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial

The biological activity of this compound may involve the inhibition of key enzymes or disruption of cell membranes in target microorganisms. The piperazine component is known for its ability to interact with various receptors, potentially leading to altered cellular signaling pathways that enhance antimicrobial efficacy.

Study on Antifungal Properties

A study conducted on similar triazole derivatives revealed their effectiveness against drug-resistant fungal strains. The results indicated that modifications in the chemical structure, such as the introduction of piperazine rings, significantly enhanced antifungal potency .

Research on Antibacterial Effects

Another investigation focused on the antibacterial properties of compounds related to N-cyclohexyl derivatives. The findings showed promising results against both gram-positive and gram-negative bacteria, suggesting that the compound could serve as a lead for developing new antibiotics .

Q & A

Q. Q1. What are the foundational synthetic routes for N-cyclohexyl-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically including:

Core Pyran Formation : Cyclization of diketones or keto-esters under acidic or basic conditions to form the 4-oxo-4H-pyran core .

Piperazinylmethyl Introduction : Alkylation of the pyran at the 6-position using a 4-phenylpiperazine derivative, often employing reagents like paraformaldehyde in polar aprotic solvents (e.g., DMF) under reflux .

Acetamide Coupling : Reaction of the pyran-3-yloxy intermediate with N-cyclohexyl bromoacetamide via nucleophilic substitution, using a base like potassium carbonate in acetonitrile .
Optimization Tips :

  • Temperature Control : Maintain 60–80°C for alkylation to avoid side reactions .
  • Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .
  • Solvent Selection : Ethanol or DMF improves solubility of intermediates .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Critical analytical techniques include:

  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% target) .
  • NMR Spectroscopy : Confirm the presence of the cyclohexyl group (δ 1.2–1.8 ppm, multiplet), pyran carbonyl (δ 170–175 ppm in ¹³C NMR), and piperazine aromatic protons (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ at the calculated m/z (e.g., ~484.2 for C₂₆H₃₃N₃O₄) .

Advanced Research Questions

Q. Q3. How can structural modifications enhance the compound’s pharmacological profile, and what methodologies support structure-activity relationship (SAR) studies?

Methodological Answer: Key modifications and SAR strategies include:

  • Piperazine Substitution : Replace 4-phenylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) to modulate lipophilicity and receptor binding .
  • Pyran Oxidation State : Test 4-thioxo or 4-amino analogs to evaluate metabolic stability .
  • Biological Assays :
    • In Vitro : Screen against kinase or GPCR targets (e.g., serotonin receptors due to the piperazine moiety) using fluorescence polarization assays .
    • In Silico : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like 5-HT₁A receptors .

Q. Q4. What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Address discrepancies through:

  • Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK293 vs. HeLa) to rule out cell-specific effects .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
  • Control Standardization : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%) and positive controls (e.g., known kinase inhibitors) .

Q. Q5. How can computational modeling guide the design of derivatives with improved selectivity?

Methodological Answer:

  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the pyran-4-oxo group) using Schrödinger’s Phase .
  • MD Simulations : Analyze ligand-receptor complex stability (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with lower RMSD values .
  • ADMET Prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., BBB permeability ≤2 logPo/w) .

Data Contradiction Analysis

Q. Q6. How should researchers troubleshoot inconsistent synthetic yields reported in literature?

Methodological Answer:

  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., unreacted pyran precursors) and optimize stepwise purification .
  • Reagent Purity : Ensure freshness of condensing agents (e.g., EDC/HOBt) to prevent coupling failures .
  • Scale-Dependent Effects : Test reactions at small (1 mmol) vs. large (100 mmol) scales; consider microwave-assisted synthesis for reproducibility .

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